molecular formula C17H27N7O4 B10756741 5'-{[4-(Aminooxy)butyl](methyl)amino}-5'-deoxy-8-ethenyladenosine

5'-{[4-(Aminooxy)butyl](methyl)amino}-5'-deoxy-8-ethenyladenosine

Cat. No.: B10756741
M. Wt: 393.4 g/mol
InChI Key: XUKYGMIDWKBMIW-IWCJZZDYSA-N
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Description

5’-{4-(aminooxy)butylamino}-5’-deoxy-8-ethenyladenosine is a synthetic compound belonging to the class of organic compounds known as 5’-deoxyribonucleosides. These nucleosides are characterized by the replacement of the oxygen atom at the 5’ position of the ribose moiety with another atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-{4-(aminooxy)butylamino}-5’-deoxy-8-ethenyladenosine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5’-{4-(aminooxy)butylamino}-5’-deoxy-8-ethenyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5’-{4-(aminooxy)butylamino}-5’-deoxy-8-ethenyladenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-{4-(aminooxy)butylamino}-5’-deoxy-8-ethenyladenosine involves its interaction with specific enzymes and molecular targets. For example, it has been shown to inhibit S-adenosylmethionine decarboxylase, an enzyme critical in the polyamine biosynthetic pathway. The compound binds to the active site of the enzyme, adopting an unusual syn conformation, which disrupts the enzyme’s normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C17H27N7O4

Molecular Weight

393.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-ethenylpurin-9-yl)-5-[[4-aminooxybutyl(methyl)amino]methyl]oxolane-3,4-diol

InChI

InChI=1S/C17H27N7O4/c1-3-11-22-12-15(18)20-9-21-16(12)24(11)17-14(26)13(25)10(28-17)8-23(2)6-4-5-7-27-19/h3,9-10,13-14,17,25-26H,1,4-8,19H2,2H3,(H2,18,20,21)/t10-,13-,14-,17-/m1/s1

InChI Key

XUKYGMIDWKBMIW-IWCJZZDYSA-N

Isomeric SMILES

CN(CCCCON)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC3=C(N=CN=C32)N)C=C)O)O

Canonical SMILES

CN(CCCCON)CC1C(C(C(O1)N2C(=NC3=C(N=CN=C32)N)C=C)O)O

Origin of Product

United States

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